molecular formula C21H31NO5 B4001202 3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid

3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid

Cat. No.: B4001202
M. Wt: 377.5 g/mol
InChI Key: OEHOUHKJVDFZNK-UHFFFAOYSA-N
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Description

3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate is 377.22022309 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nickel-Catalyzed Allyl-Transfer Reactions

Research on the reaction of allylic compounds in the presence of nickel catalysts has shown that 2,7-Octadienyl isopropyl ether is converted into 2-methylenevinylcyclopentane in moderate yield. This process, involving π-allyl intermediates, demonstrates the utility of allylic substitution reactions in synthesizing complex organic structures, potentially including derivatives of N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate (Furukawa et al., 1973).

Antitumor Properties of Short-Chain N6-Substituted Adenosine Analogues

The synthesis and biological activity of N6-substituted adenosine analogues, including N6-allyl and N6-isopropyl derivatives, have been studied for their antitumor properties. These compounds showed significant activity in in vitro and in vivo tumor cell systems, highlighting the potential of modifying allylic and isopropyl groups for therapeutic applications (Fleysher et al., 1980).

Palladium-Catalyzed Exchange of Allylic Groups

The study on the intermolecular exchange of allylic groups with active hydrogen compounds, such as amines, in the presence of palladium catalysts, underscores the versatility of allylic compounds in organic synthesis. This reaction pathway can be applied to the synthesis of allyl-substituted amines, potentially including N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate derivatives (Takahashi et al., 1972).

Synthesis and Characterization of Novel Thermosets

Benzoxazine monomers containing allyl groups have been synthesized and characterized, demonstrating the utility of allylic substitutions in developing high-performance thermosets with excellent thermal stability. This research indicates the potential of using allyl-functionalized compounds for advanced material applications (Agag & Takeichi, 2003).

Double Bond Migration in N-Allylic Systems

A comprehensive review of literature on the isomerization of N-allyl compounds, including amines, catalyzed by transition metal complexes, has been provided. This study highlights the synthetic versatility of N-allyl compounds in organic chemistry, which can be applied to the development of new synthetic routes for N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-propen-1-amine oxalate (Krompiec et al., 2008).

Properties

IUPAC Name

3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO.C2H2O4/c1-6-11-20(12-7-2)13-8-14-21-19-15-17(5)9-10-18(19)16(3)4;3-1(4)2(5)6/h6-7,9-10,15-16H,1-2,8,11-14H2,3-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHOUHKJVDFZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN(CC=C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Reactant of Route 2
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Reactant of Route 3
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Reactant of Route 4
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Reactant of Route 5
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Reactant of Route 6
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.